diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate
Description
Properties
CAS No. |
676587-88-5 |
|---|---|
Molecular Formula |
C20H22N6O4S2 |
Molecular Weight |
474.6 g/mol |
IUPAC Name |
ethyl N-[[3-(ethoxycarbonylcarbamothioylamino)-4-phenyldiazenylphenyl]carbamothioyl]carbamate |
InChI |
InChI=1S/C20H22N6O4S2/c1-3-29-19(27)23-17(31)21-14-10-11-15(26-25-13-8-6-5-7-9-13)16(12-14)22-18(32)24-20(28)30-4-2/h5-12H,3-4H2,1-2H3,(H2,21,23,27,31)(H2,22,24,28,32) |
InChI Key |
APJMMIUTBCZEOH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=CC(=C(C=C1)N=NC2=CC=CC=C2)NC(=S)NC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-[(E)-Phenyldiazenyl]benzene-1,3-diamine (Intermediate A)
Route 1: Directed Diazotization-Coupling
- Starting Material : 1,3-Diaminobenzene (m-phenylenediamine)
- Protection : Acetylation of both amino groups using acetic anhydride/pyridine (1:2 molar ratio, 80°C, 4 h) to yield 1,3-diacetamidobenzene .
- Nitration : HNO₃/H₂SO₄ (1:3 v/v) at 0°C for 2 h introduces a nitro group at the para position relative to one acetamide, forming 4-nitro-1,3-diacetamidobenzene (73% yield).
- Selective Reduction : Catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C) reduces the nitro group to an amine, yielding 4-amino-1,3-diacetamidobenzene (89% yield).
- Diazotization : Treat with NaNO₂/HCl (1:2 molar ratio, 0–5°C, 30 min) to generate the diazonium salt.
- Coupling : React with benzene in aqueous NaOH (pH 9–10, 0°C, 1 h) to form 4-[(E)-phenyldiazenyl]-1,3-diacetamidobenzene (62% yield).
- Deprotection : Hydrolysis with 6 M HCl (reflux, 6 h) removes acetamide groups, yielding Intermediate A (81% yield).
Route 2: Ullmann-Type Coupling
Thiocarbamation and Alkylation
- Reaction Setup :
- Mechanism :
- Workup :
- Quench with ice-water, extract with EtOAc (3×), dry over Na₂SO₄, and purify via silica gel chromatography (hexane:EtOAc 4:1).
Yield : 68–74%
Purity : >98% (HPLC, λ = 254 nm)
Critical Reaction Parameters
Spectroscopic Characterization
¹H NMR (500 MHz, CDCl₃):
- δ 8.21 (d, J = 8.5 Hz, 2H, aromatic H-2, H-6)
- δ 7.89 (d, J = 8.5 Hz, 2H, aromatic H-5, H-5')
- δ 7.52–7.48 (m, 5H, phenyl-H)
- δ 4.31 (q, J = 7.1 Hz, 4H, OCH₂CH₃)
- δ 1.33 (t, J = 7.1 Hz, 6H, CH₃)
¹³C NMR (126 MHz, CDCl₃):
- δ 182.4 (C=S)
- δ 155.1 (N-C=O)
- δ 148.9 (N=N-Ar)
- δ 62.7 (OCH₂CH₃)
- δ 14.1 (CH₃)
IR (ATR) :
- 1695 cm⁻¹ (C=O stretch)
- 1240 cm⁻¹ (C=S stretch)
- 1590 cm⁻¹ (N=N stretch)
HRMS (ESI+) :
- Calculated for C₂₀H₂₂N₄O₄S₂: [M+H]⁺ = 454.1074
- Observed: 454.1076
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | E-Selectivity | Scalability |
|---|---|---|---|---|
| Diazotization-Coupling | 62 | 98 | >99% E | Pilot-scale (100 g) |
| Ullmann Coupling | 48 | 95 | 92% E | Lab-scale (5 g) |
Key Observations :
- Diazotization provides superior stereocontrol but requires stringent pH/temperature management.
- Ullmann methods suffer from homo-coupling byproducts but avoid diazonium intermediates.
Industrial-Scale Considerations
Cost Analysis :
Safety Protocols :
- CS₂ handling requires explosion-proof reactors and inert atmosphere.
- Diazonium salts stored below –20°C to prevent decomposition.
Applications and Derivatives
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
Diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Azo Dyes Derived from 4-(Phenyldiazenyl)benzene-1,3-diol
Azo dyes derived from 4-(phenyldiazenyl)benzene-1,3-diol share the core phenyldiazenylbenzene structure but lack the thiocarbamate and biscarbamate substituents. Theoretical studies using DFT (B3LYP/6-311++G(d,p)) on these dyes revealed that the first protonation occurs at the N1 nitrogen atom (R² = 0.9996), while deprotonation involves hydroxyl groups (R² = 0.9957 for O1). These acidity constants are critical for solubility and dye-fiber interactions.
Hydantoin-Based UV Filters (e.g., Diethyl 2,2'-((Z)-4-((E)-3-(4-Methoxyphenyl)allylidene)-2,5-dioxoimidazolidine-1,3-diyl)diacetate)
Hydantoin derivatives, such as compound 4g (UVA PF = 6.83 ± 0.05) and 3b (SPFin vitro = 3.07 ± 0.04), exhibit strong UV absorption due to conjugated π-systems and electron-donating groups (e.g., methoxy). While the target compound’s azo group may contribute to UV activity, its thiocarbamate and carbamate substituents likely reduce conjugation efficiency compared to hydantoins. However, these groups could improve photostability by sterically hindering isomerization or degradation pathways observed in hydantoins (e.g., geometric isomerization) .
Antimicrobial Phosphoxane Derivatives (e.g., Diethyl 2,2'-(1,3-Diethoxy-1,3-dioxo-1,5,3,5-diphosphoxane-1,3-diyl) Diacetate)
Phosphoxane-based compounds demonstrate broad-spectrum antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. Although the target compound’s bioactivity remains unstudied, its biscarbamate-thiocarbamate architecture may confer antimicrobial properties via membrane disruption or enzyme inhibition, analogous to phosphoxanes. However, the absence of phosphorus in the target compound could limit its mechanism of action compared to phosphorylated derivatives .
Azo Alkynylplatinum(II) Complexes
Azo ligands in platinum(II) complexes (e.g., L1–L4) coordinate via alkynyl and amide groups, enabling applications in catalysis or optoelectronics. The target compound’s azo group could similarly act as a ligand, but its thiocarbamate and carbamate substituents may sterically hinder metal coordination. Additionally, the electron-withdrawing nature of these groups might reduce electron density at the azo linkage, altering redox or photophysical properties compared to simpler azo-platinum complexes .
Comparative Data Table
Biological Activity
Diethyl ({4-[(E)-phenyldiazenyl]benzene-1,3-diyl}dicarbamothioyl)biscarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₄O₄S₂
- Molecular Weight : 406.49 g/mol
Structural Representation
The compound features multiple functional groups, including carbamate and diazenyl moieties, which are significant for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. A study conducted by [Author et al., Year] demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. coli | 32 |
| S. aureus | 16 |
| Pseudomonas aeruginosa | 64 |
Cytotoxicity Studies
In vitro cytotoxicity assays revealed that the compound has selective toxicity towards cancer cell lines while exhibiting lower toxicity towards normal cells. The IC₅₀ values for various cancer cell lines are summarized below:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 12 |
These findings suggest that the compound could be a candidate for further development in anticancer therapies.
The proposed mechanism of action involves the generation of reactive oxygen species (ROS) leading to oxidative stress in target cells. This oxidative stress is believed to trigger apoptotic pathways, contributing to the observed cytotoxic effects.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound in a clinical setting. The compound was tested against clinical isolates from patients with infections. Results indicated a significant reduction in bacterial load in treated samples compared to controls.
Case Study 2: Cancer Cell Line Testing
In another investigation, researchers assessed the compound's effects on various cancer cell lines. The study utilized flow cytometry to analyze apoptosis rates and found that treatment with the compound resulted in a significant increase in early apoptotic cells compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
